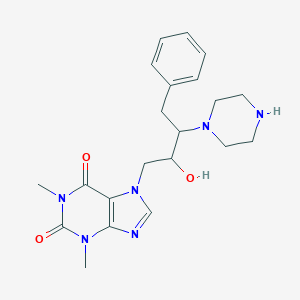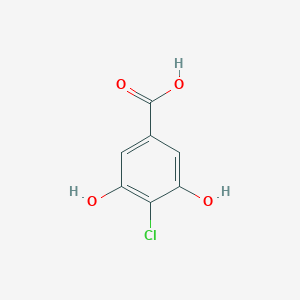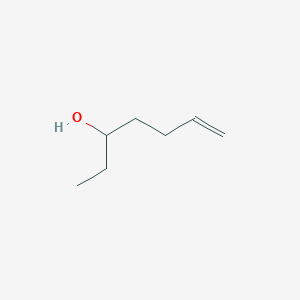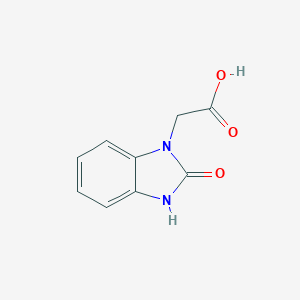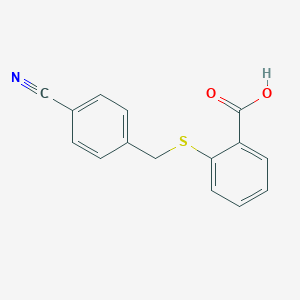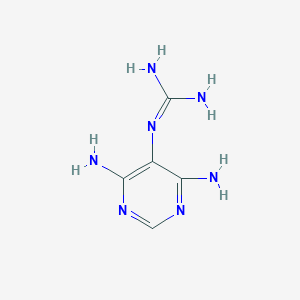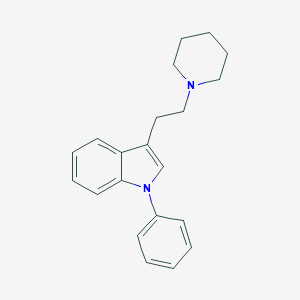
Indole, 1-phenyl-3-(2-piperidinoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole, 1-phenyl-3-(2-piperidinoethyl)-, commonly known as 1-phenyl-3-(2-piperidinoethyl)indole or AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of chemists at Allen and Hanburys, a British pharmaceutical company. AH-7921 has been used in scientific research to study the opioid receptor system and as a reference compound for developing new analgesic drugs.
Mécanisme D'action
AH-7921 acts as an agonist at the mu-opioid receptor, producing analgesic effects by binding to and activating the receptor. This activation leads to the inhibition of neurotransmitter release, resulting in a reduction in pain perception.
Effets Biochimiques Et Physiologiques
AH-7921 has been shown to produce analgesia in animal models of pain. It has also been shown to produce respiratory depression, similar to other opioids. Additionally, AH-7921 has been shown to produce sedation and hypothermia in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
AH-7921 has several advantages as a research tool. It has high affinity and selectivity for the mu-opioid receptor, making it a useful tool for studying the receptor's function and pharmacology. Additionally, it has a relatively long half-life, allowing for longer experiments without the need for frequent dosing.
However, there are also limitations to the use of AH-7921 in research. It is a Schedule I controlled substance in the United States, making it difficult to obtain for research purposes. Additionally, it has been shown to produce respiratory depression, which can be a safety concern in animal experiments.
Orientations Futures
There are several potential future directions for research involving AH-7921. One area of interest is the development of new analgesic drugs based on the structure of AH-7921. Another potential direction is the study of the effects of AH-7921 on other systems in the body, such as the immune system or the endocrine system. Finally, there is potential for the use of AH-7921 in the treatment of opioid addiction, as it has been shown to have low abuse potential in animal models.
Méthodes De Synthèse
The synthesis of AH-7921 involves the reaction of 1-phenyl-2-bromoethane with 2-piperidinone in the presence of a palladium catalyst. The resulting intermediate is then reacted with indole in the presence of a base to form the final product.
Applications De Recherche Scientifique
AH-7921 has been used in scientific research to study the opioid receptor system, particularly the mu-opioid receptor. It has been shown to have high affinity and selectivity for the mu-opioid receptor, making it a useful tool for studying the receptor's function and pharmacology.
Propriétés
Numéro CAS |
110331-76-5 |
|---|---|
Nom du produit |
Indole, 1-phenyl-3-(2-piperidinoethyl)- |
Formule moléculaire |
C21H24N2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
1-phenyl-3-(2-piperidin-1-ylethyl)indole |
InChI |
InChI=1S/C21H24N2/c1-3-9-19(10-4-1)23-17-18(20-11-5-6-12-21(20)23)13-16-22-14-7-2-8-15-22/h1,3-6,9-12,17H,2,7-8,13-16H2 |
Clé InChI |
MJVHQIOXYTTYSU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC2=CN(C3=CC=CC=C32)C4=CC=CC=C4 |
SMILES canonique |
C1CCN(CC1)CCC2=CN(C3=CC=CC=C32)C4=CC=CC=C4 |
Autres numéros CAS |
110331-76-5 |
Synonymes |
1-Phenyl-3-(2-piperidinoethyl)indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)
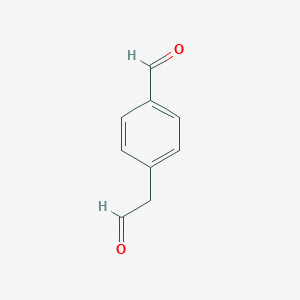
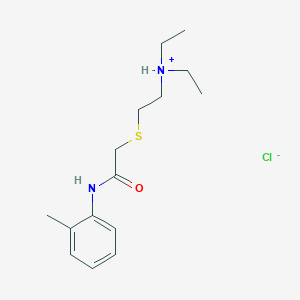

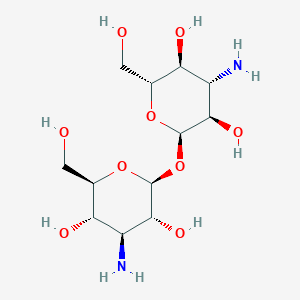
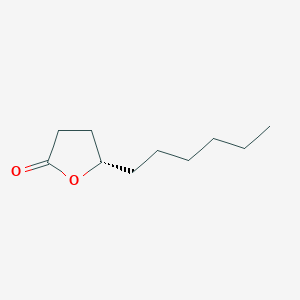
![1,3,4-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B34150.png)

